molecular formula C22H27N3O4S B2496126 Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate CAS No. 1705742-64-8

Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate

Cat. No.: B2496126
CAS No.: 1705742-64-8
M. Wt: 429.54
InChI Key: USIPSICQQQYUQA-UHFFFAOYSA-N
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Description

Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate is a complex organic compound that features a thiazole ring, a bipiperidine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Bipiperidine Formation: The bipiperidine moiety can be synthesized by the hydrogenation of pyridine derivatives or through the cyclization of appropriate diamines.

    Coupling Reactions: The thiazole and bipiperidine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The bipiperidine moiety can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced bipiperidine derivatives.

    Substitution: Substituted benzoate esters with various functional groups.

Scientific Research Applications

Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the bipiperidine moiety.

    Pharmacology: The compound can be studied for its potential as a receptor modulator or enzyme inhibitor.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(thiazol-2-yloxy)benzoate: Lacks the bipiperidine moiety, making it less complex.

    4-(4-(Thiazol-2-yloxy)phenyl)piperidine: Contains a piperidine instead of a bipiperidine moiety.

    Thiazole derivatives: Various thiazole derivatives with different substituents can be compared for their biological activities.

Properties

IUPAC Name

methyl 4-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-28-21(27)17-4-2-16(3-5-17)20(26)25-11-6-18(7-12-25)24-13-8-19(9-14-24)29-22-23-10-15-30-22/h2-5,10,15,18-19H,6-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPSICQQQYUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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